molecular formula C4H10Cl2N2 B12118482 1,1-Bis(2-chloroethyl)hydrazine CAS No. 10487-06-6

1,1-Bis(2-chloroethyl)hydrazine

Cat. No.: B12118482
CAS No.: 10487-06-6
M. Wt: 157.04 g/mol
InChI Key: HPKRTKFRECBGRA-UHFFFAOYSA-N
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Description

1,1-Bis(2-chloroethyl)hydrazine is an organic compound with the molecular formula C_4H_10Cl_2N_2. It is a hydrazine derivative characterized by the presence of two 2-chloroethyl groups attached to the nitrogen atoms of the hydrazine moiety. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(2-chloroethyl)hydrazine can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine with 2-chloroethyl chloride. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

N2H4+2ClCH2CH2ClClCH2CH2NHNHCH2CH2Cl+2HCl\text{N}_2\text{H}_4 + 2 \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow \text{ClCH}_2\text{CH}_2\text{NHNHCH}_2\text{CH}_2\text{Cl} + 2 \text{HCl} N2​H4​+2ClCH2​CH2​Cl→ClCH2​CH2​NHNHCH2​CH2​Cl+2HCl

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-chloroethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while substitution reactions can produce a variety of functionalized hydrazine derivatives.

Scientific Research Applications

1,1-Bis(2-chloroethyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other hydrazine derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research explores its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1-Bis(2-chloroethyl)hydrazine exerts its effects involves the alkylation of nucleophilic sites in biological molecules. The 2-chloroethyl groups can form covalent bonds with DNA, proteins, and other cellular components, leading to disruptions in their normal functions. This alkylation can result in the inhibition of DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-chloroethyl)hydrazine: Another hydrazine derivative with similar alkylating properties.

    1,1-Bis(2-chloroethyl)urea: Shares structural similarities but differs in its reactivity and applications.

    1,1-Bis(2-chloroethyl)thiourea: Similar in structure but contains sulfur, which affects its chemical behavior.

Uniqueness

1,1-Bis(2-chloroethyl)hydrazine is unique due to its specific alkylating properties and the presence of two 2-chloroethyl groups. This structure allows it to form cross-links in DNA, making it a potent agent for disrupting cellular processes. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1,1-bis(2-chloroethyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2N2/c5-1-3-8(7)4-2-6/h1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKRTKFRECBGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146795
Record name Hydrazine, 1,1-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10487-06-6
Record name 1,1-Bis(2-chloroethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10487-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1,1-bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, 1,1-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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